molecular formula C10H10N2O2S B6593981 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid CAS No. 885523-98-8

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid

Cat. No.: B6593981
CAS No.: 885523-98-8
M. Wt: 222.27 g/mol
InChI Key: PAYFKGZXZLDWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

As a research chemical, 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid should be handled with care. It’s not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid typically involves the reaction of isonicotinic acid derivatives with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of cyanation and mercapto group introduction reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, affecting their structure and function. Additionally, the cyano group can participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-6-isopropyl-2-mercaptoisonicotinic acid is unique due to the presence of all three functional groups (cyano, isopropyl, and mercapto), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-cyano-6-propan-2-yl-2-sulfanylidene-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-5(2)8-3-6(10(13)14)7(4-11)9(15)12-8/h3,5H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYFKGZXZLDWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=S)N1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149575
Record name 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-98-8
Record name 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1,2-dihydro-6-(1-methylethyl)-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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